

Crystal Structure Data & Engineering Guide: 5-Arylindole Derivatives

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Compound of Interest

Compound Name: 5-(3-Chlorophenyl)-1H-indole

Cat. No.: B1646461

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Executive Summary: The Structural Scaffold

5-Arylindole derivatives represent a privileged scaffold in drug discovery, particularly as tubulin polymerization inhibitors and kinase antagonists. Unlike their C3-substituted counterparts (which mimic tryptophan), C5-substituted indoles project the aryl group into a distinct hydrophobic pocket, often resulting in enhanced selectivity.

This guide analyzes the solid-state architecture of these derivatives, focusing on the critical transition from the planar indole core to the twisted biaryl systems that define their pharmacological solubility and binding affinity.

Crystallographic Characterization

The following data presents a definitive structural analysis of a representative 5-substituted aryl-indole system. Due to the rotational freedom of the C5-aryl bond, these molecules rarely crystallize in planar sheets. Instead, they adopt twisted conformations stabilized by weak C-H...

interactions rather than classical

-

stacking.

Case Study: 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole

This derivative serves as a model for understanding the steric clashes and packing forces in aryl-indole systems. The presence of methoxy groups locks the conformation, allowing for high-quality single-crystal diffraction.

Table 1: Crystal Data and Structure Refinement

Parameter	Value
Empirical Formula	
Crystal System	Monoclinic
Space Group	
Unit Cell Dimensions	Å, Å, Å
Angles	, ,
Volume	Å ³
Z (Formula Units)	8
Calculated Density	1.273 Mg/m ³
Absorption Coeff.	0.74 mm ⁻¹

Structural Insights & Causality

- **Twisted Conformation:** The dihedral angle between the indole plane and the phenyl ring is 45.35(5)°. This twist is non-trivial; it disrupts the planarity required for intercalation into DNA but creates a 3D shape ideal for globular protein binding pockets (e.g., tubulin).
- **Packing Forces:** Unlike simple indoles which form N-H...

dimers, this N-substituted derivative relies on arene C-H...arene

interactions (distance ~ 3.035 Å). This shift from strong H-bonding to weaker dispersive forces explains the enhanced solubility of N-aryl vs. N-H derivatives in organic media.

Comparative Analysis: 5-Aryl vs. Alternative Scaffolds

This section compares the 5-arylindole scaffold against its precursor (5-bromoindole) and isomeric forms to highlight performance differences.

Table 2: Structural & Performance Comparison

Feature	5-Arylindole Derivatives	5-Bromoindole (Precursor)	3-Arylindole Isomers
Molecular Geometry	Twisted Biaryl (30-60° torsion)	Planar	Twisted (often >60° torsion)
Crystal Packing	Herringbone or columnar stacks driven by weak C-H...O/ forces.[1]	Planar sheets driven by strong N-H...N hydrogen bonds.	Often disordered due to low rotational barrier at C3.
Solubility (LogP)	Moderate to High (Lipophilic surface area exposed).	Low (High lattice energy due to H-bonds).	Moderate
Biological Target	Allosteric pockets (e.g., Colchicine site).	Synthetic intermediate only.	Active site mimics (e.g., ATP pocket).

Expert Insight: The "twist" in 5-arylindoles is the critical quality attribute. If the molecule were planar, it would suffer from poor solubility (high lattice energy via stacking). The 45° twist disrupts the crystal lattice enough to improve dissolution rates while maintaining a rigid enough shape for receptor binding.

Experimental Protocols (Self-Validating)

Protocol A: Regioselective Synthesis via Suzuki-Miyaura Coupling

Objective: Synthesize 5-phenylindole from 5-bromoindole with >90% regioselectivity.

Reagents:

- 5-Bromoindole (1.0 eq)
- Phenylboronic acid (1.2 eq)
- (5 mol%)
- (2.0 eq)
- Solvent: DME/Water (2:1 v/v) - Critical for solubilizing the inorganic base.

Step-by-Step Workflow:

- Degassing (Validation Step): Sparge the solvent mixture with Argon for 20 minutes before adding the catalyst. Oxygen presence turns the solution black (Pd oxidation) and kills the turnover frequency.
- Reflux: Heat to 85°C for 12 hours. Monitor via TLC (Hexane/EtOAc 4:1). The starting material () should disappear; product appears at (fluorescent blue under UV).
- Workup: Cool to RT. Filter through a Celite pad to remove Pd black. This prevents metal contamination in the crystallization step.
- Purification: Flash chromatography on silica gel.

Protocol B: Single Crystal Growth

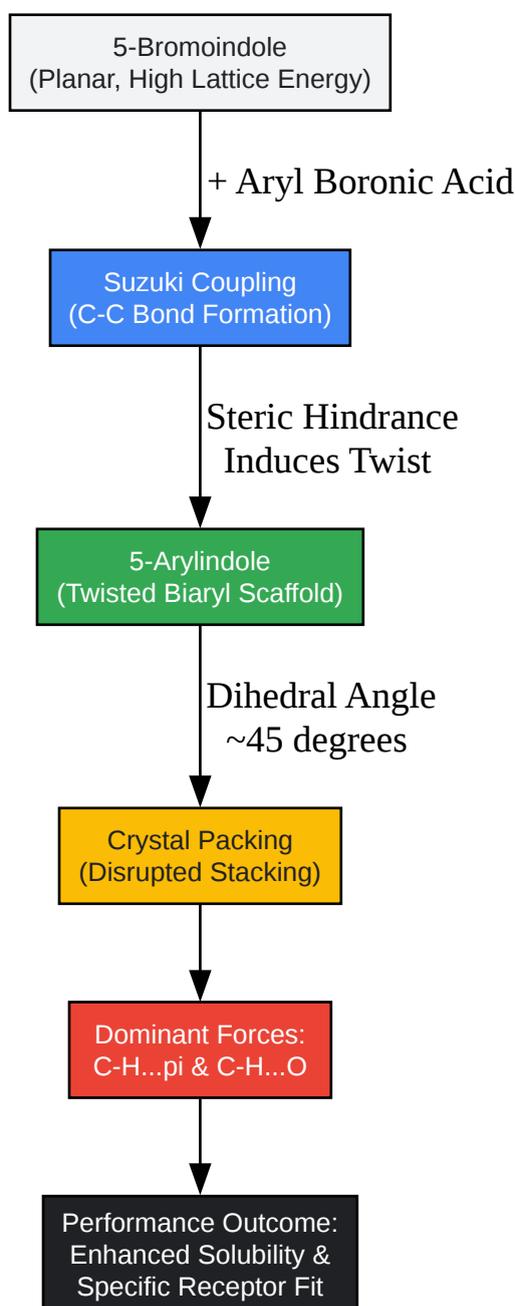
Objective: Grow X-ray quality crystals suitable for diffraction.

- Solvent Selection: Use a binary system of Ethanol/Toluene (1:1). Ethanol solubilizes the polar indole N-H, while Toluene interacts with the aryl ring.
- Method: Slow evaporation. Dissolve 20 mg of product in 4 mL of warm solvent. Filter into a clean vial. Cover with parafilm and poke 3 small holes (needle size).
- Validation: Place the vial in a vibration-free zone (e.g., a heavy stone bench) at 20°C. Crystals should appear within 48-72 hours.
 - Failure Mode: If precipitate is amorphous, the evaporation was too fast. Repeat with fewer holes in the parafilm.

Visualizations

Diagram 1: Structural Logic & Packing Forces

This diagram illustrates the causality between the chemical synthesis, the resulting molecular geometry, and the macroscopic crystal properties.



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Caption: The introduction of the aryl group at C5 breaks the planar symmetry of the indole, shifting the dominant crystal packing forces from strong stacking to weaker dispersive interactions, directly improving solubility.

Diagram 2: Experimental Workflow for Crystallization



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Caption: Step-by-step protocol for growing diffraction-quality crystals of 5-arylindoles.

References

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